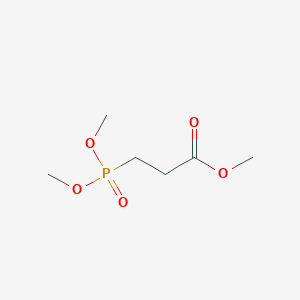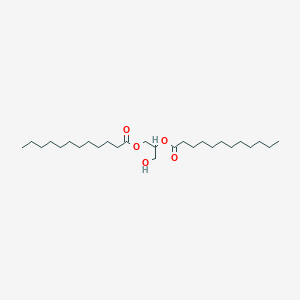
Broquinaldol
概要
説明
. それはユニークな化学的性質のために、さまざまな科学分野での応用で知られています。
準備方法
ブロキナルドールはいくつかの経路で合成することができます。一般的な方法の1つは、2-メチルキノリン-8-オールの臭素化です。 反応は通常、制御された条件下で臭素を臭素化剤として使用して、5位と7位に選択的な臭素化を確実に行います . 工業生産方法は、同様の合成ルートを使用する可能性がありますが、大規模生産向けに最適化され、高収率と高純度を保証します。
化学反応の分析
ブロキナルドールは、以下を含むさまざまな化学反応を起こします。
酸化: ブロキナルドールは酸化されてキノリン誘導体を形成することができます。
還元: 還元反応により、ブロキナルドールをさまざまなヒドロキシキノリン誘導体に転換することができます。
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応用の求核剤が含まれます。形成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。
科学的研究の応用
ブロキナルドールは、科学研究で幅広い応用があります。
化学: それは、より複雑な有機分子の合成における構成要素として使用されます。
生物学: ブロキナルドールは、抗菌性や抗真菌性などの潜在的な生物活性について研究されています.
医学: 感染症の治療、特に感染症の治療における潜在的な治療的応用を探求するための研究が進行中です。
作用機序
ブロキナルドールがその効果を発揮するメカニズムには、生物系における分子標的との相互作用が含まれます。それは、多くの酵素にとって必須の補因子である金属イオンをキレート化することにより作用すると考えられています。 このキレート化はこれらの酵素の正常な機能を阻害し、抗菌効果をもたらします .
類似化合物との比較
ブロキナルドールは、クロルキナルドールやジクロロヒドロキシキノリンなどの他の類似化合物と比較することができます。 これらの化合物はすべてキノリンコア構造を共有していますが、ブロキナルドールは5位と7位に臭素原子が存在するためユニークであり、独特の化学的および生物学的特性を付与します . このユニークさは、他のキノリン誘導体が効果的ではない特定の用途でブロキナルドールを特に興味深いものにします。
特性
IUPAC Name |
5,7-dibromo-2-methylquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br2NO/c1-5-2-3-6-7(11)4-8(12)10(14)9(6)13-5/h2-4,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNACJQWJZKPAPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC(=C2O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046235 | |
| Record name | Broquinaldol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15599-52-7 | |
| Record name | Broquinaldol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15599-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Broquinaldol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015599527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Broquinaldol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85838 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Broquinaldol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Broquinaldol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.057 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BROQUINALDOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/519JDS089K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the planar geometry observed in the crystal structure of 5,7-dibromo-2-methylquinolin-8-ol?
A1: While the provided abstract [] mentions the planar geometry of 5,7-dibromo-2-methylquinolin-8-ol, it does not elaborate on its significance. Planar structures in organic molecules can influence their ability to interact with biological targets, such as enzymes or receptors. Further research would be needed to determine if the planarity of this molecule plays a role in its reported biological activities.
Q2: What types of intermolecular interactions are observed in the crystal structure of 5,7-dibromo-2-methylquinolin-8-ol?
A2: The crystal structure of 5,7-dibromo-2-methylquinolin-8-ol reveals the presence of O—H⋯N and C—H⋯O hydrogen bonding, as well as Br⋯Br contacts []. These interactions contribute to the molecule's packing arrangement within the crystal lattice and can influence its physical properties, such as melting point and solubility.
Q3: What is the role of 5,7-dibromo-2-methylquinolin-8-ol in the lanthanide(III) complexes described in the second abstract?
A3: The second abstract [] highlights the synthesis and anticancer activity of lanthanide(III) complexes containing 5,7-dihalogenated-8-quinolinol derivatives, including 5,7-dibromo-2-methylquinolin-8-ol, and 2,2’-bipyridine derivatives. This suggests that 5,7-dibromo-2-methylquinolin-8-ol likely acts as a ligand, coordinating to the lanthanide(III) ion. The presence of halogen atoms like bromine can further influence the complex's properties and biological activity. Further investigation would be needed to elucidate the specific role of 5,7-dibromo-2-methylquinolin-8-ol in the anticancer activity of these complexes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















